molecular formula C4H4N3NaO2 B3017967 sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 2044927-20-8

sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B3017967
CAS No.: 2044927-20-8
M. Wt: 149.085
InChI Key: DWRAWIYEXUIFMJ-UHFFFAOYSA-M
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Description

Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, and industry. It is a white crystalline powder that is soluble in water and some organic solvents .

Future Directions

The future directions for research on sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate and related compounds could include further exploration of their synthesis methods, investigation of their mechanisms of action, and evaluation of their potential applications in pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Water, methanol, ethanol

Major Products:

Scientific Research Applications

Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features.

    Methyl 1H-1,2,4-triazole-3-carboxylate: Another derivative with different functional groups.

    1,2,3-Triazole: An isomer with a different arrangement of nitrogen atoms.

Uniqueness: Sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity compared to other triazole derivatives .

Properties

IUPAC Name

sodium;2-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.Na/c1-7-3(4(8)9)5-2-6-7;/h2H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRAWIYEXUIFMJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044927-20-8
Record name sodium 1-methyl-1H-1,2,4-triazole-5-carboxylate
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